molecular formula C24H24N4O5S B2556735 Ethyl [(2-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate CAS No. 1024280-54-3

Ethyl [(2-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate

Cat. No. B2556735
CAS RN: 1024280-54-3
M. Wt: 480.54
InChI Key: PAMUEFBRUJRBST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazoquinazoline ring system is a fused ring structure that includes two nitrogen atoms. The methoxybenzylamino group would add additional complexity to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the thioacetate group could undergo hydrolysis or substitution reactions, and the imidazoquinazoline ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of the heterocyclic ring would all influence its properties .

Scientific Research Applications

Reactions and Synthesis

Research into quinazoline compounds and related structures has shown that derivatives of ethyl quinazolin-2-yl acetate participate in diverse chemical reactions, yielding a variety of heterocyclic compounds. For example, Deady et al. (1989) explored the reactions of certain quinazoline compounds with ethoxymethylenemalonic acid derivatives, demonstrating the formation of pyrido[1,2-a]quinazolines and ethyl 2-(pyridin-2-yl)aminobenzoates through different reaction pathways (Deady, Mackay, & Werden, 1989). Similarly, research on the synthesis and reactions of 8-ethoxycoumarin derivatives, including the formation of thiazolidin-4-one and pyrimido[2,1-b]quinazolines, highlights the compound's utility in generating structurally diverse molecules with potential antimicrobial activities (Mohamed et al., 2012).

Biological Activity

The investigation into quinazolin-4-one derivatives derived from Streptomyces isolates has led to the identification of new natural products with potential biological significance. Maskey et al. (2004) identified several 1H-quinazolin-4-one derivatives with no activity against various microorganisms, underscoring the complex bioactivity profile of quinazolinone derivatives and their potential as leads in drug discovery (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004). Furthermore, compounds related to quinazolinones have been synthesized and evaluated for their antitumor activities, with certain derivatives showing promising results against human hepatoma and colon carcinoma cells (Tai, Lin, & Liang, 2019).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, properties, and potential applications of this compound .

Mechanism of Action

properties

IUPAC Name

ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-3-33-21(30)14-34-24-27-17-10-6-5-9-16(17)22-26-18(23(31)28(22)24)12-20(29)25-13-15-8-4-7-11-19(15)32-2/h4-11,18H,3,12-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMUEFBRUJRBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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